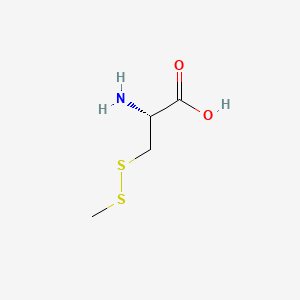
(2S,3S,4R,5R)-6-(Hydroxyamino)-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Gluconhydroximo-1,5-Lactam: is an organic compound belonging to the class of tetrahydropyridines. It is a derivative of pyridine in which two double bonds in the pyridine moiety are reduced by adding four hydrogen atoms . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Gluconhydroximo-1,5-Lactam involves the preparation of its oxime-substituted derivatives. One of the methods includes the reaction of D-glucopyranosylidene with amino-Z-N-dodecylcarbamate . The reaction conditions typically involve the use of solvents like chloroform and reagents such as dodecylamine.
Industrial Production Methods: While specific industrial production methods for D-Gluconhydroximo-1,5-Lactam are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with scaling up of the reaction conditions and optimization for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: D-Gluconhydroximo-1,5-Lactam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and solvents like methanol or ethanol.
Major Products Formed: The major products formed from these reactions include various oxime derivatives, amines, and substituted lactams .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and as a pharmacological chaperone.
Industry: Potential applications in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of D-Gluconhydroximo-1,5-Lactam involves its interaction with specific enzymes. For instance, it acts as a pharmacological chaperone by binding to β-glucocerebrosidase, stabilizing the enzyme, and increasing its activity . This interaction helps in the treatment of Gaucher disease by enhancing the enzyme’s function in breaking down glucocerebroside.
Comparison with Similar Compounds
- D-Galactohydroximo-1,5-Lactam
- O-(2,3,4,6-tetra-O-benzyl-D-glucopyranosylidene) amino-Z-N-2,4-Difluorophenylcarbamate
Comparison: D-Gluconhydroximo-1,5-Lactam is unique due to its specific interaction with β-glucocerebrosidase, making it a promising candidate for treating Gaucher disease. Similar compounds, such as D-Galactohydroximo-1,5-Lactam, may have different enzyme targets and applications .
Properties
Molecular Formula |
C6H12N2O5 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-6-(hydroxyamino)-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
InChI |
InChI=1S/C6H12N2O5/c9-1-2-3(10)4(11)5(12)6(7-2)8-13/h2-5,9-13H,1H2,(H,7,8)/t2-,3-,4+,5-/m1/s1 |
InChI Key |
VBXHGXTYZGYTQG-SQOUGZDYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(=N1)NO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=N1)NO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


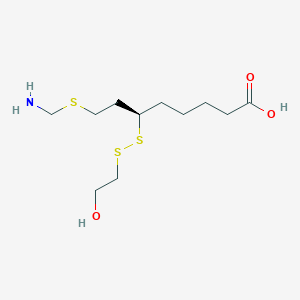
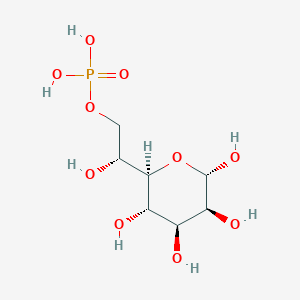
![[5-(3,4,5-Trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-ylcarbamoyl)-pentyl]-carbamic acid methyl ester](/img/structure/B10777999.png)
![[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R,5R)-5-[3-carbamoyl-4-[(1S)-2-oxocyclohexyl]pyridin-1-ium-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10778014.png)
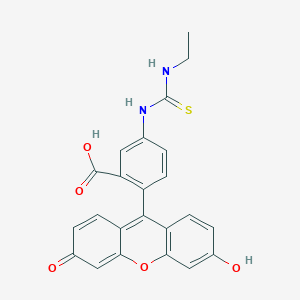
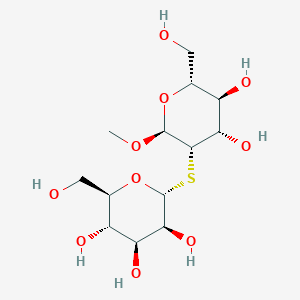
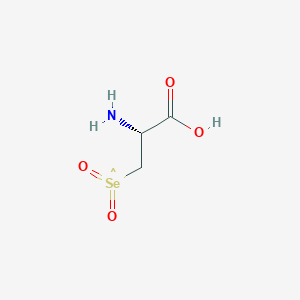

![S-[2-[3-[[3-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-1-hydroxy-2,2-dimethylcyclopropanecarbonyl]amino]propanoylamino]ethyl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enethioate](/img/structure/B10778050.png)
![[(5S,9S,10S)-11-[(10S,16S,20S,21R,22S)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10778058.png)
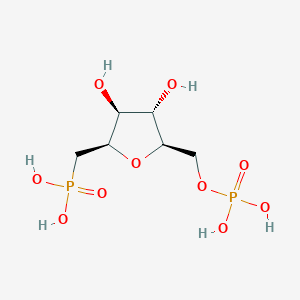
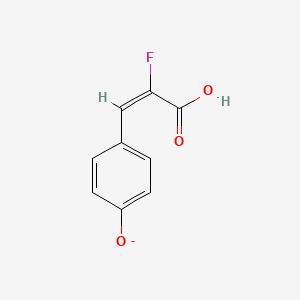
![[[N'-(2,5-Diamino-6-hydroxy-pyrimidin-4-YL)-ureayl]-phen-4-YL]-carbonyl-glutamic acid](/img/structure/B10778073.png)
